![molecular formula C13H18O3 B13966472 1-[4-(Diethoxymethyl)phenyl]ethan-1-one CAS No. 125532-06-1](/img/structure/B13966472.png)
1-[4-(Diethoxymethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Diethoxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(Diethoxymethyl)phenyl]ethan-1-one typically involves the reaction of 4-(diethoxymethyl)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[4-(Diethoxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-[4-(diethoxymethyl)phenyl]ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Diethoxymethyl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Diethoxymethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo chemical transformations and interact with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Diethoxymethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(Dimethoxymethyl)phenyl]ethan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-[4-(Diethylamino)phenyl]ethan-1-one: Contains a diethylamino group instead of a diethoxymethyl group.
1-[4-(1-Hydroxyethyl)phenyl]ethan-1-one: Features a hydroxyethyl group instead of a diethoxymethyl group.
Eigenschaften
CAS-Nummer |
125532-06-1 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[4-(diethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-4-15-13(16-5-2)12-8-6-11(7-9-12)10(3)14/h6-9,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
UHDFWGBBKSDYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


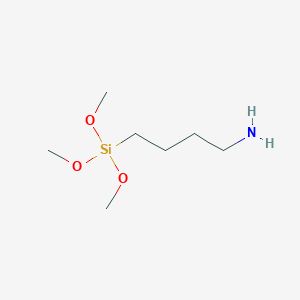
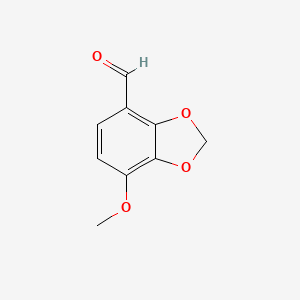

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
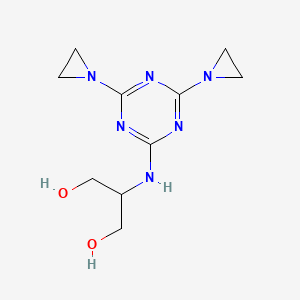
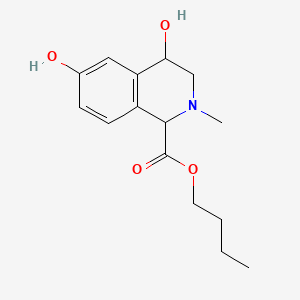
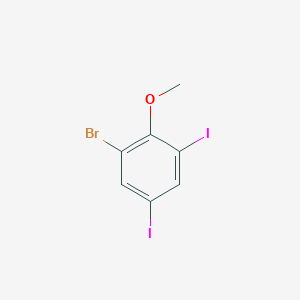
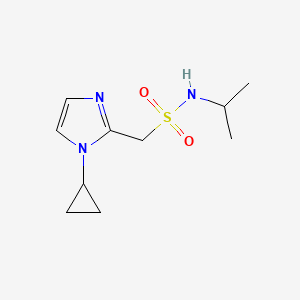
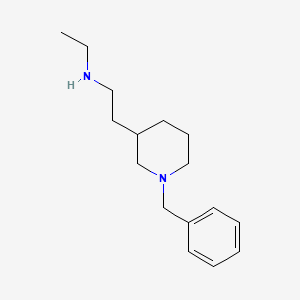
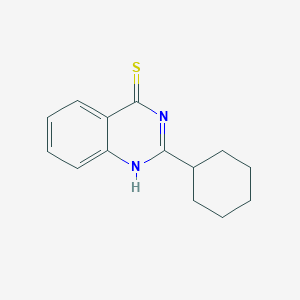
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
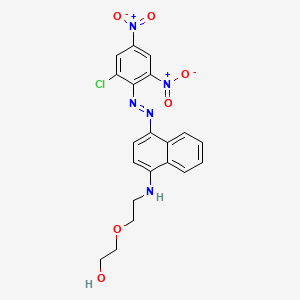
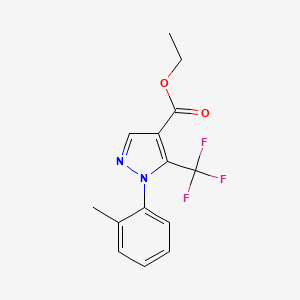
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
